Product packaging for Didecyldimethylammonium bromide(Cat. No.:CAS No. 2390-68-3)

Didecyldimethylammonium bromide

Cat. No.: B1194856
CAS No.: 2390-68-3
M. Wt: 406.5 g/mol
InChI Key: UMGXUWVIJIQANV-UHFFFAOYSA-M
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Description

Overview of DDAB as a Quaternary Ammonium (B1175870) Compound (QAC) in Research

Didecyldimethylammonium bromide is classified as a fourth-generation quaternary ammonium compound (QAC). nih.gov Its structure features a central nitrogen atom bonded to four alkyl groups—two methyl groups and two ten-carbon decyl chains—and is associated with a bromide anion. This dual-chain structure is a key determinant of its physicochemical behavior.

As a cationic surfactant, DDAB possesses an amphiphilic nature, meaning it has both a hydrophilic (water-attracting) head—the positively charged quaternary ammonium group—and two long hydrophobic (water-repelling) tails. This structure allows DDAB molecules to self-assemble in aqueous solutions into organized structures such as vesicles and lamellar liquid crystals. acs.orgrsc.org This self-assembly is fundamental to many of its research applications. Furthermore, its cationic nature and the structure of its alkyl chains contribute to its well-documented antimicrobial properties, making it effective against a broad spectrum of bacteria, fungi, and viruses. nih.gov

Evolution of DDAB Research and its Significance in Scientific Disciplines

First synthesized in 1977, DDAB's utility has expanded across numerous scientific disciplines. rsc.org Its evolution from a compound of basic chemical interest to a multifaceted research tool highlights its versatility.

In chemistry , DDAB is recognized as a highly efficient and robust phase-transfer catalyst (PTC). researchgate.netottokemi.com It facilitates reactions between reactants located in different immiscible phases (e.g., water and an organic solvent) by transferring one reactant across the phase boundary. Research has shown DDAB to be a superior catalyst for a variety of organic transformations, including alkylations, esterifications, and oxidations, often under mild conditions. researchgate.net

In materials science and nanotechnology , DDAB is widely used as a templating agent. Its ability to form micelles and other ordered structures in solution is harnessed to direct the synthesis of mesoporous materials, such as silica (B1680970) and gold nanoparticles. sigmaaldrich.com Researchers can create materials with highly controlled pore sizes and structures by using DDAB assemblies as scaffolds, which are later removed to leave behind the desired porous architecture. sigmaaldrich.com This has led to the fabrication of novel materials for catalysis and drug delivery. sigmaaldrich.com For instance, DDAB has been instrumental in creating cationic nanostructured lipid carriers and facilitating the anchoring of gold nanoparticles onto liposome (B1194612) surfaces. nih.gov

The biomedical and biological sciences represent another major area of DDAB research. Its ability to form liposomes—spherical vesicles with a lipid bilayer—makes it a candidate for drug and gene delivery systems. These DDAB-based liposomes can encapsulate therapeutic agents, protecting them and facilitating their delivery to cells. nih.gov Beyond its role as a delivery vehicle, studies have investigated the intrinsic biological activities of DDAB. Notably, research has demonstrated that DDAB can induce apoptosis (programmed cell death) in certain cancer cell lines, such as human leukemia HL-60 cells. nih.gov This effect is mediated through the activation of caspases, key enzymes in the apoptotic pathway. nih.gov

The antimicrobial properties of DDAB are a cornerstone of its application in microbiology and biosecurity . nih.govveterinaryworld.orgresearchgate.net Extensive research has quantified its effectiveness against various pathogens. Studies have shown that DDAB can effectively inactivate both Gram-negative bacteria, like Salmonella infantis and Escherichia coli, and enveloped viruses, such as the avian influenza virus (AIV). nih.govveterinaryworld.orgresearchgate.net Its mechanism involves the disruption of microbial cell membranes. nih.gov

The following tables summarize key research findings related to DDAB's efficacy and applications.

Table 1: Selected Research Findings on the Antimicrobial Efficacy of DDAB

PathogenConcentration (ppm)ConditionsTime to InactivationReference
Salmonella infantis125, 250, 500Room Temperature, No Organic Material5 seconds nih.gov
Escherichia coli125, 250, 500Room Temperature, No Organic Material5 seconds nih.gov
Avian Influenza Virus (AIV)500Room Temperature, No Organic Material5 seconds nih.gov
Avian Influenza Virus (AIV)125Room Temperature, No Organic Material10 minutes nih.gov
Avian Influenza Virus (AIV)5004°C, No Organic Material30 minutes nih.gov

Table 2: Overview of DDAB Applications in Diverse Research Fields

Research FieldSpecific ApplicationKey Finding/UseReference
Organic ChemistryPhase-Transfer CatalysisHighly efficient for C- and N-alkylations, esterification, oxidation, etc. researchgate.net
Materials ScienceTemplate for Mesoporous SilicaUsed as a structure-directing agent to create materials with controlled porosity. sigmaaldrich.com
NanotechnologyDrug/Gene DeliveryForms cationic liposomes and nanostructured lipid carriers for encapsulating active agents. nih.gov
Biomedical ScienceApoptosis InductionInduces caspase-mediated apoptosis in human leukemia HL-60 cells. nih.gov
BiophysicsEnhanced Electron TransferLiquid crystal films of DDAB enhance the electron transfer rate for entrapped enzymes like catalase. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H48N.Br<br>C22H48BrN B1194856 Didecyldimethylammonium bromide CAS No. 2390-68-3

Properties

IUPAC Name

didecyl(dimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H48N.BrH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGXUWVIJIQANV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20256-56-8 (Parent)
Record name Didecyldimonium bromide
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DSSTOX Substance ID

DTXSID9046528
Record name Didecyldimethylammonium bromide
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Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2390-68-3
Record name Didecyl dimethyl ammonium bromide
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Record name Didecyldimonium bromide
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Record name Didecyldimethylammonium bromide
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Record name Didecyldimethylammonium bromide
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Record name DIDECYLDIMONIUM BROMIDE
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Synthesis and Methodological Advancements in Ddab Production for Research

Chemical Synthesis Pathways for Didecyldimethylammonium Bromide

The primary route for synthesizing DDAB and other quaternary ammonium (B1175870) salts is through the alkylation of amines. This process, known as quaternization, involves the formation of a fourth C-N bond, resulting in a permanently cationic nitrogen center youtube.com.

The most direct synthesis of this compound involves the alkylation of a tertiary amine with an alkyl halide. Specifically, didecylmethylamine is reacted with methyl bromide google.com. In this nucleophilic substitution reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom of the methyl bromide, displacing the bromide ion and forming the quaternary ammonium salt youtube.com.

An alternative pathway begins with a secondary amine, such as dimethylamine (B145610). This method involves a successive alkylation process. First, dimethylamine is reacted with an alkyl halide like dodecyl bromide (a 12-carbon chain halide, closely related to the 10-carbon chain required for DDAB). This initial reaction produces a tertiary amine. A second alkylation step with another molecule of the alkyl halide would then yield the quaternary ammonium salt. However, controlling this stepwise reaction to prevent a mixture of products can be challenging quora.comchemicalbook.com. For DDAB synthesis, the quaternization of the pre-formed didecylmethylamine tertiary amine is a more common and controlled industrial approach google.com.

The efficiency and yield of DDAB synthesis are highly dependent on the optimization of key reaction parameters. Research and patent literature demonstrate that careful control over temperature, pressure, solvent, and reagent ratios is crucial for maximizing the production of high-purity DDAB while minimizing unreacted starting materials google.com.

The reaction is typically carried out in an autoclave to manage the pressure generated by the volatile alkylating agent, methyl bromide. Isopropyl alcohol is often used as a solvent to facilitate the reaction between the amine and the alkyl halide. Elevated temperatures are employed to increase the reaction rate. For instance, reactions can be conducted at temperatures ranging from 50°C to 90°C and pressures from 0.05 MPa to 0.1 MPa google.com. The molar ratio of the reactants is also a critical factor; an excess of the alkylating agent can be used to drive the reaction to completion, but this must be balanced to avoid purification challenges. By carefully tuning these conditions, it is possible to obtain DDAB with no detectable starting amines, which is a critical purity benchmark for research applications google.com.

Table 1: Optimized Reaction Parameters for DDAB Synthesis google.com
ParameterCondition RangePurpose
Temperature50 - 90 °CTo increase the rate of the quaternization reaction.
Pressure0.05 - 0.1 MPaTo contain volatile reactants and maintain reaction integrity.
SolventIsopropyl Alcohol, AcetoneTo dissolve reactants and facilitate their interaction.
Reagent Ratio (Didecylmethylamine:Methyl Bromide)2:(1-1.5) to 2.5:(1-1.5)To drive the reaction towards completion and maximize yield.

In line with the principles of green chemistry, recent advancements in the synthesis of quaternary ammonium salts have explored solvent-free or minimal-solvent conditions. One prominent technique is microwave-assisted synthesis, which can significantly reduce reaction times and eliminate the need for conventional solvents researchgate.net. In this method, the reactants are mixed and exposed to microwave irradiation. The direct heating of the molecules accelerates the reaction, often leading to high yields in a fraction of the time required for traditional heating methods researchgate.net. For the synthesis of various quaternary ammonium salts, this approach has been shown to produce pure products that precipitate upon cooling or with the addition of a non-solvent, simplifying the purification process researchgate.net. While specific literature on the microwave-assisted, solvent-free synthesis of DDAB is not prevalent, this methodology represents a significant advancement for the broader class of quaternary ammonium compounds and offers a promising avenue for more environmentally benign DDAB production.

Purity and Characterization Methodologies for Research-Grade DDAB

The utility of DDAB in research, particularly in nanotechnology and biomedical fields, necessitates a high degree of purity. The presence of unreacted starting materials or side products can interfere with experimental outcomes. Therefore, rigorous purification and characterization are standard for producing research-grade DDAB.

A common purification method for crude DDAB is recrystallization. This technique involves dissolving the synthesized product in a suitable solvent mixture, such as acetone/ether or ethyl acetate, and allowing the pure compound to crystallize as the solution cools or as the solvent evaporates. The impurities remain dissolved in the solvent. The purified crystals are then washed with a non-solvent like ether and dried in a vacuum oven to remove any residual solvent.

Once purified, the identity and purity of DDAB are confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment. For instance, 1H NMR can confirm the presence of the two decyl chains and the two methyl groups attached to the nitrogen, and the absence of signals corresponding to the starting amine indicates a high level of purity chemicalbook.com. Other characterization studies have employed multinuclear NMR to investigate the behavior of DDAB in aqueous systems, providing insights into its aggregation and interaction with its bromide counter-ion.

Development of Novel DDAB Formulations for Research Applications

A significant area of research involving DDAB is its use as a building block for novel material formulations. Its amphiphilic nature, with a hydrophilic cationic headgroup and two long hydrophobic tails, makes it an excellent candidate for self-assembly into various supramolecular structures.

DDAB is widely used as a surfactant to create organized reaction environments for the synthesis of nanomaterials. For example, it can be used to form reverse micelles and microemulsions that act as nanoreactors for the synthesis of barium sulfate (B86663) particles sigmaaldrich.com. It also serves as a co-surfactant in the synthesis of well-defined multilamellar vesicular silica (B1680970) and as a capping agent to control the growth and shape of gold nanoclusters and nanocubes sigmaaldrich.com. Furthermore, DDAB can modify the surface of materials, such as its use in the ion-exchange modification of calcium montmorillonite (B579905) to create thermally stable organoclays sigmaaldrich.com. These novel formulations are critical in fields ranging from catalysis to materials science.

Table 2: Novel DDAB Formulations and Their Research Applications sigmaaldrich.com
DDAB FormulationRole of DDABResearch Application
Reverse Micelles/MicroemulsionsSurfactantTemplate for Barium Sulfate synthesis.
Vesicular SilicaCo-surfactantSynthesis of multilamellar nanostructures.
Gold NanoparticlesSurfactant/Capping AgentSynthesis of gold nanoclusters and nanocubes.
OrganoclayModifying AgentSynthesis of thermally stable organoclays from calcium montmorillonite.

Mechanisms of Action in Ddab Mediated Biological and Chemical Processes

Antimicrobial Mechanisms of Didecyldimethylammonium Bromide

The primary antimicrobial power of this compound lies in its capacity to compromise the cellular integrity of microorganisms. This is achieved through a multi-faceted attack on the cell membrane and vital intracellular functions.

DDAB's cationic nature, characterized by a positively charged quaternary ammonium (B1175870) head group, is pivotal to its function. aip.org This positive charge facilitates a strong attraction to the negatively charged components of bacterial cell walls and membranes. researchgate.netnih.gov This initial interaction is the first step in a cascade of disruptive events.

Upon binding to the cell surface, DDAB molecules diffuse through the cell wall and embed themselves within the cytoplasmic membrane. academicjournals.org This integration disrupts the organized structure of the membrane, leading to significant structural damage. academicjournals.org Research on Staphylococcus aureus has shown that treatment with a related compound, didecyldimethylammonium chloride (DDAC), results in the formation of "blebs" or protrusions on the cell surface, indicating severe membrane stress. academicjournals.org This physical disruption compromises the membrane's selective permeability, causing the leakage of essential intracellular components. researchgate.netacademicjournals.org

A study on a combined disinfectant containing glutaraldehyde (B144438) and DDAB demonstrated a rapid increase in membrane permeability in Candida albicans. researchgate.net This led to a substantial leakage of potassium (K+) and magnesium (Mg2+) ions, which were approximately 12.1 and 12.4 times higher than in control cells within 10 minutes of treatment. researchgate.net The loss of these critical ions disrupts the electrochemical gradients necessary for numerous cellular processes, contributing to cell death.

Table 1: Ion Leakage from Candida albicans after Treatment with Glutaraldehyde-DDAB Disinfectant

IonFold Increase in Leakage vs. Control (at 10 min)
Potassium (K+)~12.1
Magnesium (Mg2+)~12.4

Data sourced from a study on a combined glutaraldehyde and DDAB disinfectant. researchgate.net

The disruption of the cell membrane by DDAB also affects the activity of membrane-bound enzymes, such as H+-ATPase. This enzyme is crucial for maintaining the proton motive force across the membrane, which is essential for ATP synthesis and the transport of nutrients. The alteration of the membrane environment by DDAB can inhibit the function of H+-ATPase, further compromising the cell's energy metabolism and ability to maintain homeostasis.

The fundamental structure of the cell membrane is the phospholipid bilayer. DDAB, being a cationic lipid-like molecule, directly interacts with and alters this bilayer. wikipedia.orgnih.gov The two long alkyl chains of DDAB are hydrophobic and readily insert into the hydrophobic core of the lipid bilayer, while the charged headgroup interacts with the polar headgroups of the phospholipids (B1166683). researchgate.netnih.gov This insertion disrupts the ordered packing of the phospholipids, leading to a dissociation of the lipid bilayer components and an increase in membrane fluidity. wikipedia.orgnih.gov This disorganization of the membrane structure is a key factor in the loss of its barrier function. nih.gov

The damage to the cell membrane initiated by DDAB has profound consequences for the internal environment of the cell. The leakage of ions, as previously mentioned, is a major disruption to intracellular homeostasis. researchgate.net In addition to ions, larger molecules such as ATP and proteins can also leak out of the compromised cell. researchgate.net The loss of ATP depletes the cell's primary energy source, while the loss of proteins disrupts essential metabolic and structural functions. This uncontrolled efflux of vital components leads to a complete breakdown of cellular homeostasis and ultimately, cell death. researchgate.netresearchgate.net

DNA Conformation Changes and Degradation

This compound (DDAB) is a cationic surfactant that readily interacts with the polyanionic DNA molecule. This interaction can lead to significant changes in the conformation of DNA and, under certain conditions, its degradation. The stability of the complex formed between DDAB and DNA is a critical factor in processes like gene delivery. Research has shown that coating DDAB onto gold nanoparticles dramatically increases the stability of the DDAB-DNA complex, especially in the presence of serum. nih.gov

The interaction between DDAB and DNA is influenced by the surrounding environment. In a hydrated, or wet, state, the DNA within a DNA-DDAB film largely maintains its familiar double-helical B-form structure. However, as the environment becomes dehydrated, or dry, a structural transition occurs. The DNA denatures into a single-stranded form where the hydrophobic bases are exposed and can mix with the hydrophobic tails of the DDAB molecules. nih.gov This transition is driven by the hydrophobic effect, as the removal of water makes it more thermodynamically favorable for the nonpolar components of the DNA and DDAB to associate with each other. nih.gov

The complexation of DNA with DDAB also affects its thermal stability. The melting temperature of DNA, the temperature at which the double helix denatures into single strands, is altered in the presence of DDAB. The hydrophobic environment created by the DDAB molecules contributes to this change. nih.gov Furthermore, studies have shown that DDAB can induce DNA fragmentation, a hallmark of apoptosis, in certain cell types. nih.gov

Apoptosis Induction Pathways

DDAB has been shown to be a potent inducer of apoptosis, or programmed cell death, in various cell lines. nih.gov The mechanisms by which DDAB triggers apoptosis involve multiple cellular pathways.

A key mechanism of DDAB-induced apoptosis is through the activation of caspases, a family of proteases that play a central role in the execution of the apoptotic program. nih.govyoutube.com Research has demonstrated that treatment of human leukemia HL-60 cells with DDAB leads to a significant increase in the activation of caspase-3, a critical executioner caspase. nih.gov The activation of caspase-3 is a downstream event that leads to the cleavage of various cellular proteins and ultimately results in the morphological and biochemical hallmarks of apoptosis.

Furthermore, studies suggest that DDAB triggers the extrinsic apoptosis pathway, which involves the activation of initiator caspases such as caspase-8. nih.gov The activation of caspase-8 is often initiated by the engagement of death receptors on the cell surface. nih.gov Inhibition of caspase-8 has been shown to effectively prevent the DDAB-induced activation of caspase-3, indicating that caspase-8 lies upstream of caspase-3 in this signaling cascade. nih.gov

In addition to activating caspase-mediated pathways, DDAB is also thought to induce apoptosis through the formation of pores in the cell membrane. nih.gov As a cationic surfactant, DDAB has the ability to disrupt the integrity of the lipid bilayer of cell membranes. This disruption can lead to the formation of pores, which can have several cytotoxic consequences.

The formation of pores can lead to a loss of ion homeostasis and the leakage of cellular contents, contributing to cell death. nih.gov It has been suggested that this cytotoxic pore formation is an important component of the apoptotic process induced by DDAB. nih.gov

Surfactant Mechanisms and Self-Assembly

DDAB is a quaternary ammonium compound with two long hydrocarbon chains (didecyl), making it a cationic surfactant with distinct amphiphilic properties. sigmaaldrich.com These properties govern its behavior in aqueous solutions, leading to self-assembly into organized structures and enabling its interaction with a variety of substances.

Due to its amphiphilic nature, possessing a hydrophilic dimethylammonium head group and two hydrophobic decyl tails, DDAB molecules self-assemble in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). acs.orgnih.gov In this process, the hydrophobic tails aggregate to minimize their contact with water, forming a hydrophobic core, while the hydrophilic head groups are exposed to the aqueous environment. libretexts.orgaps.orgyoutube.com This self-assembly results in the formation of micelles, which are dynamic, spheroidal aggregates. The formation of micelles is a spontaneous process driven by the hydrophobic effect. libretexts.orgaps.org

The unique structure of DDAB micelles allows them to interact with both hydrophilic and hydrophobic substances. The hydrophobic core of the micelle can encapsulate nonpolar molecules, effectively solubilizing them in an aqueous medium. nih.govmdpi.com This property is crucial for applications such as drug delivery, where hydrophobic drugs can be loaded into the micellar core.

Conversely, the positively charged hydrophilic surface of the DDAB micelle can interact with negatively charged molecules and surfaces through electrostatic interactions. aps.org This allows for the binding of polyanions like DNA, as discussed previously, and interaction with cell surfaces, which are typically negatively charged. The ability of DDAB to interact with both hydrophilic and hydrophobic entities makes it a versatile surfactant with a wide range of applications in biological and chemical systems. veterinaryworld.org

Vesicle Formation as Membrane Models

This compound (DDAB), a synthetic cationic surfactant, is a versatile component in the construction of artificial vesicles that serve as models for biological membranes. These vesicles are valuable tools for studying the physicochemical properties of cell membranes, such as surface polarity, fluidity, and hydration.

The self-assembly of DDAB with other lipids, such as cholesterol, results in the formation of stable vesicle structures. nih.gov For instance, vesicles composed of DDAB and cholesterol with a mean diameter of approximately 127 nm have been successfully prepared. nih.gov While vesicles made purely of DDAB exhibit high polarity and fluidity, the incorporation of cholesterol leads to the creation of a "heterogeneous phase" on the vesicle membrane. nih.gov Specifically, a DDAB:cholesterol molar ratio of 70:30 produces vesicles with a unique combination of a polar environment and lower fluidity. nih.gov

DDAB is also used to create mixed vesicles with fatty acids like oleic acid (OA) and linoleic acid (LA). nih.govacs.org These mixed systems are investigated as models for protocell membranes. nih.gov The presence of DDAB can modulate the properties of these fatty acid vesicles. For example, mixing DDAB with linoleic acid vesicles has been shown to induce hydration at the membrane surface. nih.gov Conversely, the opposite effect was observed in oleic acid vesicles. nih.gov The electrostatic interactions between the cationic DDAB and the anionic fatty acids play a crucial role in stabilizing the vesicles. acs.org

Furthermore, DDAB can be combined with phospholipids like lecithin (B1663433) to form spontaneous cationic vesicles. nih.gov The ratio of DDAB to phospholipid can be adjusted to control the vesicle size, typically ranging from 150 to 300 nm, with a consistent positive surface charge (ζ potential) of around +40 mV. nih.gov These DDAB-lecithin vesicles are effective for complexing with negatively charged molecules like DNA. nih.gov The ability of DDAB to form stable bilayer structures is also demonstrated in its use to coat and stabilize gold nanoparticles, creating a positively charged particle surface with the DDAB bilayer in an ordered gel phase. nih.gov This capacity to form and modify lipid bilayers makes DDAB a key ingredient in designing membrane models for various research applications, including drug delivery systems where it can facilitate the anchoring of nanoparticles to liposomal surfaces. nih.gov

Phase Transfer Catalysis Mechanisms

This compound is recognized as an exceptionally effective phase-transfer catalyst (PTC). Its mechanism of action is rooted in its amphipathic structure, featuring a hydrophilic quaternary ammonium head and two long, hydrophobic decyl chains. This structure allows it to function as a shuttle, transporting reactants between two immiscible phases, typically an aqueous phase and an organic phase, thereby accelerating the reaction rate.

The fundamental principle of phase-transfer catalysis involves the catalyst, Q⁺X⁻ (in this case, DDAB), facilitating the transfer of an anion (Y⁻) from the aqueous phase into the organic phase where the organic substrate (RX) resides. The lipophilic DDAB cation (Q⁺) pairs with the reactant anion (Y⁻) at the interface of the two liquids to form a lipophilic ion pair, Q⁺Y⁻. This ion pair is soluble in the organic phase and can migrate away from the interface. Once in the organic phase, the anion is highly reactive as it is poorly solvated and only weakly associated with the bulky DDAB cation. It can then react with the organic substrate. The catalyst cation then returns to the aqueous phase, often with the leaving group X⁻, to repeat the cycle.

DDAB's effectiveness is enhanced by its high lipophilicity, conferred by the two long alkyl chains. This property makes it a versatile PTC that performs well in both mass-transfer-controlled and chemically-controlled phase-transfer reactions. nih.gov

Facilitating Organic Transformations

DDAB has proven to be a robust and highly efficient catalyst for a wide array of organic transformations under mild temperature and mixing conditions. nih.gov Its broad applicability stems from its superior ability to extract reacting anions from the aqueous phase into the organic medium. Research has demonstrated DDAB's efficacy in numerous reaction types, often outperforming traditional phase-transfer catalysts. nih.gov

Some of the key organic transformations facilitated by DDAB include:

Alkylations: C-alkylation and N-alkylation reactions are effectively catalyzed.

Isomerization

Esterification

Elimination Reactions

Cyanation

Bromination

Oxidation: DDAB has been used in the selective aerobic oxidation of substituted toluenes. For example, it achieved a 29.4% conversion rate for toluene, a result attributed to its unique symmetrical structure and extraction capabilities. nih.gov

The table below summarizes the performance of DDAB in various representative organic transformations, highlighting its versatility.

Reaction TypeSubstrate ExampleProduct ExampleCatalyst SystemKey FindingReference
Oxidation TolueneBenzoic AcidDDAB / Cobalt ChlorideAchieved a 29.4% conversion rate of toluene. The catalyst complex is soluble in the organic phase. nih.gov
Alkylation Phenylacetonitrile2-PhenylbutyronitrileDDAB / NaOHEfficiently catalyzes C-alkylation under mild conditions. nih.gov
Cyanation Alkyl HalideAlkyl CyanideDDAB / NaCNFacilitates nucleophilic substitution by transferring the cyanide anion. nih.gov
Bromination AlkeneDibromoalkaneDDAB / NaBrEffective in facilitating the addition of bromine across a double bond. nih.gov

Complex Formation in Catalytic Processes

A notable aspect of DDAB's catalytic mechanism is its ability to form complexes that are soluble in the organic phase. This is particularly evident in certain oxidation reactions. A novel methodology for the solvent-free auto-oxidation of methylbenzenes utilizes a combination of a metallic salt, such as cobalt chloride, and DDAB. nih.gov

In this system, the DDAB and the cobalt salt together form a complex catalyst that is soluble in the organic substrate itself (e.g., substituted toluenes). nih.gov This eliminates the need for a separate organic solvent. The DDAB facilitates the transfer and interaction of the metallic catalyst with the organic substrate, leading to the efficient conversion of compounds like substituted toluenes into their corresponding benzoic acids in excellent yields. nih.gov The formation of this soluble catalytic complex is a key factor in the high efficiency and mild conditions of the process. nih.gov

Ddab in Advanced Materials Science and Nanotechnology Research

Nanoparticle Stabilization and Surface Modification

The stability and surface characteristics of nanoparticles are critical determinants of their functionality and biocompatibility. DDAB plays a pivotal role in controlling these properties through self-assembly and electrostatic interactions, making it a valuable component in nanoparticle formulation. nih.govfrontiersin.org

A key application of DDAB is as a stabilizer in the synthesis of monodisperse nanoparticles, which are nanoparticles with a uniform size and shape. nih.gov This uniformity is crucial for predictable and reproducible performance in applications ranging from diagnostics to therapeutics. nih.gov Research has shown that DDAB is an effective stabilizer for creating nanoparticles with a narrow size distribution (low polydispersity index - PDI) and a stable positive surface charge. nih.gov

For instance, in the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsification-diffusion method, the concentration of DDAB in the aqueous phase directly influences the resulting particle size and surface charge. nih.gov Studies have demonstrated that increasing the DDAB concentration leads to a significant decrease in particle diameter and an increase in the positive zeta potential. nih.gov This control allows for the fine-tuning of nanoparticle properties for specific applications.

Table 1: Effect of DDAB Concentration on PLGA Nanoparticle Properties
Initial DDAB Concentration (mg/mL)Particle Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
2.5~1100.07 - 0.11+26
10~700.07 - 0.11+46

Data derived from studies on DDAB-stabilized PLGA nanoparticles, showing that higher concentrations of DDAB result in smaller, more positively charged nanoparticles while maintaining monodispersity. nih.gov

The positively charged quaternary ammonium (B1175870) head group of DDAB is central to its function as a surface modifier. This cationic nature facilitates strong electrostatic interactions, or coulombic attraction, with negatively charged surfaces. nih.govnih.gov This principle is fundamental to the assembly of higher-order nanostructures. nih.govresearchgate.net For example, DDAB-stabilized nanoparticles can be assembled layer-by-layer with anionic polyelectrolytes like poly(sodium 4-styrenesulfonate) (PSS) to create multilayered thin films. nih.gov

This electrostatic attraction is also the driving force behind the enhanced interaction of DDAB-modified nanoparticles with biological membranes. nih.gov Cell surfaces are typically negatively charged, and the positive surface charge imparted by DDAB can promote adsorptive endocytosis, leading to increased cellular uptake. nih.gov This property is particularly advantageous in drug delivery systems designed to target cells. nih.gov

DDAB molecules can self-assemble into bilayer structures on the surface of nanoparticles, providing a protective and functional coating. nih.govacs.org This has been demonstrated in the synthesis of DDAB-protected gold nanoparticles (AuNPs). nih.gov In an aqueous medium, DDAB forms a stable lipid bilayer around the gold core, resulting in hydrophilic and stable nanoparticles. nih.govacs.org

Characterization using Fourier transform infrared spectroscopy (FTIR) has revealed that the DDAB bilayer on the surface of AuNPs likely exists in an ordered gel phase. nih.gov This protective bilayer not only prevents the aggregation of the nanoparticles but also imparts a positive surface charge, which can be utilized for further functionalization or for mediating interactions with other components. nih.govnih.gov This method of protection is crucial for maintaining the integrity and colloidal stability of nanoparticles in biological fluids. frontiersin.orgnih.gov

Applications in Drug Delivery Systems

The unique properties of DDAB make it a highly effective component in the design of advanced drug delivery systems. Its ability to stabilize nanoparticles and mediate interactions with cells has been harnessed to create sophisticated carriers for therapeutic agents. nih.govnih.gov

DDAB is used as a cationic lipid in the formulation of liposomes, which are vesicular structures capable of encapsulating drugs. nih.govnih.gov The inclusion of DDAB in the liposome (B1194612) bilayer creates a positive surface charge, which can be used to anchor other nanoparticles. nih.gov A notable application is the anchoring of gold nanoparticles (AuNPs) onto the surface of DDAB-containing liposomes. nih.gov

This nanocomposite structure leverages the properties of both components. The liposome serves as a drug reservoir, while the anchored AuNPs can act as triggers for drug release. nih.govmdpi.com Research has shown that DDAB facilitates the anchoring process and that the presence of AuNPs on the liposomal surface can enhance the rate and amount of drug released, particularly when stimulated by an external factor like temperature. nih.gov This approach allows for the design of controlled-release systems for applications such as cancer therapy. nih.govresearchgate.net

Table 2: Research Findings on DDAB in Gold Nanoparticle-Liposome Systems
System ComponentRole of DDABKey FindingReference
Cationic LiposomesProvides positive surface charge to the vesicle bilayer.Facilitates the anchoring of negatively charged gold nanoparticles onto the liposome surface. nih.gov
DDAB-Coated AuNPsEnhances the stability of complexes with DNA.Increases the stability of the lipid-DNA complex in the presence of serum. nih.gov
DDAB-Coated AuNPsEnhances transfection efficiency of cationic liposomes.Increases cellular uptake of DNA molecules, leading to higher transfection efficiency. nih.gov

DDAB is frequently used as a surfactant to stabilize biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). nih.gov PLGA is a widely used, FDA-approved polymer for drug delivery applications. nih.govnih.gov However, PLGA nanoparticles prepared with traditional stabilizers often have a negative surface charge, which can limit their interaction with negatively charged cell membranes. nih.gov

Using DDAB as a stabilizer overcomes this limitation by imparting a stable positive surface charge to the PLGA nanoparticles. nih.gov This cationic surface enhances the electrostatic interaction with cells, which is believed to promote cellular uptake through adsorptive endocytosis. nih.gov While these DDAB-stabilized PLGA nanoparticles show promise for drug delivery, they can be sensitive to the high electrolyte concentrations found in physiological environments. nih.gov To address this, further modifications, such as coating with hydrophilic polymers like polyvinyl alcohol (PVA) or polyethylene (B3416737) glycol (PEG), can be implemented to improve their stability in biological media. nih.gov

DDAB in Ionic Liquids and Electrochemistry Research

The unique properties of DDAB, including its ionic nature and surfactant capabilities, make it a compound of interest in electrochemistry and as a component in ionic liquid systems. It has been shown to enhance electrochemical processes and serve as a building block for novel ionic liquids.

DDAB has a demonstrated ability to influence the movement of ions in solution, a property that is particularly exploited in the analytical technique of capillary electrophoresis (CE). In CE, the electroosmotic flow (EOF)—the bulk movement of liquid in the capillary under an applied electric field—is a critical parameter for achieving separation. The inner wall of a standard fused-silica capillary is negatively charged at neutral or basic pH, resulting in an EOF that moves toward the cathode.

Research has shown that DDAB, as a cationic surfactant, can be added to the background electrolyte to dynamically coat the capillary wall. This reverses the surface charge and, consequently, reverses the direction of the EOF to be anodic (towards the anode). A study demonstrated that the addition of just 0.1 mM DDAB to the electrolyte was sufficient to generate a high-magnitude reversed EOF. nih.gov This reversal of flow is powerful, as it allows for the rapid, simultaneous analysis of both anions and cations in a single run, with anions moving with the reversed flow and cations moving against it. nih.gov This modulation of ionic mobility showcases DDAB's effectiveness as a surface-modifying agent in electrochemical applications.

DDAB is utilized in the field of ionic liquids (ILs), which are salts with melting points below 100°C. These compounds are explored as "green" solvents and advanced materials in various chemical applications. DDAB itself can be a component of IL systems and, more significantly, serves as a precursor for the synthesis of new, functional ionic liquids. nih.govresearchgate.net

A key area of research is the creation of "API-ILs," where an active pharmaceutical ingredient (API) is incorporated as either the cation or the anion of the ionic liquid. This can dramatically alter the drug's physical properties, such as solubility and stability. Studies have reported the synthesis of novel ionic liquids by reacting DDAB with an acidic drug. For instance, an acid-base reaction between DDAB and the drug ibuprofen (B1674241) can be used to create didecyldimethylammonium ibuprofenate, a new substance that combines the properties of both the cationic surfactant and the active drug into a single ionic liquid. This integration of DDAB into IL systems represents an innovative strategy for drug formulation and development.

Research has also explored DDAB's role in modifying electrodes for bio-electrochemical applications. When used to form a liquid crystal film on a pyrolytic graphite (B72142) electrode, DDAB was found to greatly enhance the direct electron transfer for the embedded enzyme catalase. nih.gov The heterogeneous electron transfer rate constant in this system was determined to be 3.0 ± 0.4 s⁻¹, a significant enhancement that facilitates the development of sensitive biosensors. nih.gov

Interactive Table: Electrochemical Properties of Catalase in a DDAB Film Users can sort the table by clicking on the headers.

ParameterValueSignificance
ElectrodePyrolytic GraphiteProvides a conductive surface for the reaction.
Modifying FilmDDAB Liquid CrystalEntraps the enzyme and facilitates electron transfer.
Redox CoupleCatalase Fe(III)/Fe(II)The active site of the enzyme undergoing reaction.
Heterogeneous Electron Transfer Rate Constant (kₛ)3.0 ± 0.4 s⁻¹Measures the speed of electron transfer between the enzyme and the electrode. A higher value indicates faster, more efficient transfer.

Ddab Interactions with Biological Systems and Environmental Components

DDAB Interactions with Cell Membranes

Didecyldimethylammonium bromide (DDAB) is a quaternary ammonium (B1175870) compound that interacts significantly with cell membranes, primarily due to its cationic nature and lipophilic alkyl chains. These interactions are fundamental to its biological activity, including its use as an antimicrobial agent and in drug delivery systems. The positively charged headgroup of DDAB is attracted to the negatively charged components of cell membranes, such as phospholipids (B1166683), while its hydrophobic tails can insert into the lipid bilayer. This insertion can perturb the membrane structure, leading to increased permeability and, at higher concentrations, membrane disruption.

Biomechanical Interactions with Plasma and Endosomal Membrane Lipids

Research has shown that DDAB, particularly when incorporated into nanoparticles, has distinct biomechanical interactions with both plasma and endosomal membranes. Studies comparing nanoparticles modified with the dichain surfactant DDAB (referred to as DMAB in some literature) to those with the single-chain surfactant cetyltrimethylammonium bromide (CTAB) revealed different patterns of biophysical interaction, despite both having cationic surfaces nih.govnih.gov.

Nanoparticles modified with DDAB were found to induce bending of model plasma membranes. This is a critical biophysical process in the cellular uptake of nanoparticles. In contrast, CTAB-modified nanoparticles caused the membrane to condense, which made it resistant to bending nih.govnih.gov. Furthermore, DDAB-modified nanoparticles led to a gradual increase in the surface pressure of both model plasma and endosomal membranes nih.gov.

These biomechanical interactions are crucial for the efficacy of drug delivery systems. The ability of DDAB-modified nanoparticles to induce membrane bending facilitates their entry into cells via endocytic pathways.

Influence on Membrane Bending and Destabilization

The influence of DDAB on membrane bending and destabilization is a key aspect of its interaction with biological systems. The insertion of DDAB's dual alkyl chains into the lipid bilayer can alter the spontaneous curvature of the membrane, promoting bending. This is particularly relevant for the process of endosomal escape, a critical step for the cytoplasmic delivery of therapeutics.

Studies have demonstrated that DDAB-modified nanoparticles cause thermodynamic destabilization of the model endosomal membrane nih.govnih.gov. This destabilization is crucial for the release of therapeutic agents from the endosome into the cytoplasm. In contrast, unmodified or CTAB-modified nanoparticles did not show this effect nih.govnih.gov. The interaction is a complex interplay between the physical state of the membrane, charge, concentration, and the molecular architecture of the additives and their location within the membrane researchgate.net. The destabilization of the membrane is also supported by findings that show DDAB can cause the leakage of intracellular macromolecules nih.govnih.gov.

The table below summarizes the comparative effects of DDAB-modified and CTAB-modified nanoparticles on model cell membranes.

FeatureDDAB-Modified NanoparticlesCTAB-Modified NanoparticlesUnmodified Nanoparticles
Plasma Membrane Interaction Induces bending nih.govnih.govCondenses membrane, resists bending nih.govnih.govNo effect on bending nih.govnih.gov
Endosomal Membrane Interaction Induces thermodynamic instability nih.govnih.govNo effect nih.govnih.govNo effect nih.govnih.gov
Cellular Uptake Greater uptake nih.govnih.govLower uptake nih.govnih.govLower uptake nih.govnih.gov
Endosomal Escape Greater escape nih.govnih.govLower escape nih.govnih.govLower escape nih.govnih.gov

Complexation with Cyclodextrins and Membrane Models

Cyclodextrins are cyclic oligosaccharides capable of forming inclusion complexes with various molecules, including surfactants like DDAB. This complexation can modulate the interaction of DDAB with cell membranes. The formation of a DDAB/cyclodextrin (B1172386) complex can reduce the free concentration of DDAB in a solution, thereby altering its effective concentration at the membrane surface.

The interaction between DDAB and cyclodextrins in the context of membrane models, such as liposomes, is of significant interest for drug delivery applications. By encapsulating a drug within a cyclodextrin that is then complexed with DDAB, it is possible to create sophisticated delivery systems. These systems can leverage the membrane-disruptive properties of DDAB to facilitate the delivery of the encapsulated drug across cellular barriers. The cyclodextrin can protect the drug from degradation and control its release. Research in this area explores how the presence of cyclodextrins affects the stability, permeability, and fluidity of model membranes in the presence of DDAB nih.gov.

DDAB Interactions with Microorganisms and Biofilms

DDAB exhibits potent antimicrobial activity against a broad spectrum of bacteria, fungi, and viruses. Its primary mode of action involves the disruption of microbial cell membranes, leading to the leakage of cellular contents and ultimately cell death. Beyond its effects on individual microorganisms, DDAB is also effective in controlling biofilms, which are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS).

Synergistic Antimicrobial Effects with Other Agents (e.g., Metal Ions, Glutaraldehyde (B144438), Electrolyzed Water)

The antimicrobial efficacy of DDAB can be significantly enhanced when used in combination with other agents. This synergistic effect allows for a reduction in the required concentrations of each component, potentially minimizing toxicity and the development of microbial resistance.

One notable example is the combination of DDAB with slightly acidic electrolyzed water (SAEW). Studies have shown that this combination is more effective at clearing biofilms of Staphylococcus aureus and Pseudomonas aeruginosa than either agent used alone. A concentration of 16 times the minimum inhibitory concentration (MIC) of DDAB combined with SAEW was able to completely eradicate the biofilm nih.gov. The combination treatment disrupts the biofilm structure and reduces the content of polysaccharides, proteins, and phospholipids within the biofilm matrix nih.gov.

The principle of synergy relies on the different mechanisms of action of the combined agents. For instance, while DDAB primarily targets the cell membrane, other agents might inhibit specific metabolic pathways or damage cellular components, leading to a multi-pronged attack on the microorganism. The table below provides examples of synergistic combinations involving antimicrobial agents.

Agent 1Agent 2Target Organism(s)Observed Effect
This compound (DDAB)Slightly Acidic Electrolyzed Water (SAEW)Staphylococcus aureus, Pseudomonas aeruginosa biofilmsComplete biofilm removal at specific concentrations nih.gov
RoxithromycinDoxycyclineMethicillin-resistant Staphylococcus aureus (MRSA)Synergistic effect, potential to prevent resistance nih.gov

Biofilm Removal and Control Mechanisms

Biofilms present a significant challenge in various settings due to their inherent resistance to antimicrobial agents and the host immune system. DDAB has demonstrated a capacity to both remove existing biofilms and inhibit their formation researchgate.net.

The mechanism of DDAB in biofilm control involves several actions. Firstly, its surfactant properties help to break down the EPS matrix, which is crucial for the structural integrity of the biofilm. By disrupting the matrix, DDAB exposes the embedded microorganisms to its direct antimicrobial action. Secondly, DDAB's interaction with the cell membranes of the biofilm-resident bacteria leads to their inactivation.

Research has shown that DDAB can effectively reduce biofilms of pathogenic bacteria such as S. aureus and P. aeruginosa nih.gov. The combination of DDAB with physical removal methods or other chemical agents can further enhance its efficacy nih.govnih.gov. For instance, the use of DDAB in conjunction with SAEW has been shown to disrupt biofilm structure and reduce its key components like polysaccharides and proteins nih.gov.

Species-Specific Antimicrobial Efficacy

The antimicrobial effectiveness of this compound (DDAB) demonstrates considerable variation across different microbial species. Research indicates that Gram-positive bacteria, Gram-negative bacteria, and mycobacteria exhibit different levels of susceptibility to disinfectants containing DDAB.

In a study evaluating a disinfectant named "Aseptobrom," which contains DDAB and alcohols, Staphylococcus aureus (a Gram-positive bacterium) was found to be more sensitive than Escherichia coli (a Gram-negative bacterium) bio-conferences.orgresearchgate.net. To achieve disinfection on rough, moisture-absorbing surfaces contaminated with E. coli, a 1% solution with a 3-hour exposure was required. In contrast, for surfaces contaminated with S. aureus, a lower concentration of 0.4% was effective under the same conditions bio-conferences.orgresearchgate.net. Mycobacteria, specifically Mycobacterium terrae, proved to be the most resilient. Disinfection of rough surfaces contaminated with this species required a 6.0% concentration of the DDAB-based disinfectant with a prolonged exposure of 24 hours, applied twice bio-conferences.orgresearchgate.net.

Further research has explored the efficacy of DDAB against various pathogens under conditions that mimic natural environments, such as in the presence of organic materials which can often reduce disinfectant activity. Studies have shown that bacteria are generally more susceptible to inactivation by DDAB compared to viruses researchgate.netveterinaryworld.org. The effectiveness against both bacteria and viruses is notably diminished in the presence of organic matter researchgate.netveterinaryworld.orgnih.gov. For instance, in the absence of organic material, DDAB at concentrations of 125-500 ppm could inactivate Salmonella infantis and E. coli within 5 seconds veterinaryworld.orgnih.gov. However, when 5% organic material was introduced, the time required for inactivation increased, particularly at lower concentrations researchgate.netnih.gov.

The virucidal efficacy of DDAB was tested against the Avian Influenza Virus (AIV). In the absence of organic matter, 500 ppm of DDAB inactivated AIV within 5 seconds, while lower concentrations required up to 10 minutes nih.gov. The presence of 5% organic material significantly hampered its effectiveness; at 500 ppm, inactivation took 15 minutes, and at concentrations of 250 ppm and 125 ppm, the virus was not inactivated within the 15-minute test period nih.gov.

Table 1: Efficacy of DDAB-Based Disinfectant ("Aseptobrom") on Various Surfaces

MicroorganismSurface TypeRequired ConcentrationExposure TimeReference
Escherichia coliRough, Moisture-Absorbing1.0%3 hours bio-conferences.orgresearchgate.net
Staphylococcus aureusSmooth0.1%1 hour bio-conferences.org
Staphylococcus aureusRough, Moisture-Absorbing0.4%3 hours bio-conferences.orgresearchgate.net
Mycobacterium terraeRough6.0% (applied twice)24 hours bio-conferences.orgresearchgate.net

Table 2: Bactericidal and Virucidal Efficacy of DDAB With and Without Organic Material

OrganismDDAB Concentration (ppm)ConditionTime to InactivationReference
Salmonella infantis125 - 500Without Organic Material5 seconds veterinaryworld.orgnih.gov
Salmonella infantis125With 5% Organic Material1 minute researchgate.netnih.gov
Escherichia coli125 - 500Without Organic Material5 seconds veterinaryworld.org
Escherichia coli125With 5% Organic Material30 seconds researchgate.net
Avian Influenza Virus (AIV)500Without Organic Material5 seconds nih.gov
Avian Influenza Virus (AIV)125Without Organic Material10 minutes researchgate.netnih.gov
Avian Influenza Virus (AIV)500With 5% Organic Material15 minutes nih.gov
Avian Influenza Virus (AIV)125 - 250With 5% Organic Material> 15 minutes nih.gov

Environmental Fate and Degradation of DDAB in Research Contexts

The environmental fate of DDAB is governed by its interactions with environmental components and its susceptibility to various degradation processes. Key factors include its tendency to adsorb to solids, its stability against abiotic degradation, and its ultimate breakdown by microorganisms.

Adsorption to Sediments and Soil

The sorption of organic compounds to soil and sediments is a critical process influencing their environmental transport and bioavailability usgs.gov. Soils and sediments act as primary sinks for many chemicals due to their capacity to bind a wide variety of contaminants usgs.gov. The extent of this adsorption is influenced by the nature of the contaminant and the composition of the soil, particularly its mineral and organic matter content usgs.gov. Soil organic matter is a dominant factor in the sorption of many organic compounds nih.gov. As a cationic quaternary ammonium compound, DDAB is expected to adsorb strongly to negatively charged particles of soil, clay, and sediment. This process reduces its concentration in the water column, thereby limiting its mobility in aquatic and terrestrial systems.

Hydrolytic and Photodegradation Stability

The persistence of a chemical in the environment is partly determined by its stability against abiotic degradation processes like hydrolysis and photodegradation. Hydrolysis is a chemical reaction with water that can break down compounds nih.gov. Photodegradation involves the breakdown of molecules by light, particularly ultraviolet radiation nih.govchromatographyonline.com. Stability studies, often conducted under standardized guidelines, are performed to determine a compound's half-life under various conditions of pH, temperature, and light exposure nih.govchromatographyonline.com. For many organic compounds, these processes can be significant pathways for environmental removal. While these are standard assessments for chemical fate, specific experimental data on the hydrolytic and photodegradation rates of DDAB are not extensively detailed in the available research literature.

Microbial Degradation and Biotransformation Pathways

Microbial action is a primary mechanism for the ultimate degradation of many organic compounds in the environment. Research on a closely related compound, didecyldimethylammonium chloride (DDAC), which shares the same active cation as DDAB, has provided significant insights into the biotransformation process.

Studies have successfully isolated bacteria capable of degrading DDAC from activated sludge in municipal sewage treatment plants nih.govresearchgate.net. One such isolate, Pseudomonas fluorescens TN4, was shown to use DDAC as its sole source of carbon nih.govresearchgate.net. This bacterium is highly resistant to quaternary ammonium compounds and degrades them through an N-dealkylation process nih.govresearchgate.net. The identified biotransformation pathway involves the degradation of DDAC into decyldimethylamine, which is subsequently broken down into dimethylamine (B145610) nih.govresearchgate.net. The existence of such QAC-degrading bacteria in the environment indicates a natural capacity for the attenuation of these compounds nih.gov.

Long-Term Environmental Persistence Studies

The long-term persistence of any chemical in the environment is a function of its resistance to all degradation pathways (biotic and abiotic) and its tendency to sequester in environmental compartments like soil and sediment nih.gov. Compounds that are stable and accumulate in tissues can pose long-term risks nih.gov. The strong adsorption of DDAB to soil and sediment suggests it may accumulate in these matrices, reducing its immediate bioavailability but potentially leading to long-term persistence. Its ultimate environmental lifespan will depend on the activity of specific microbial communities capable of its degradation, as abiotic processes like hydrolysis and photodegradation may be slow. The presence of DDAB in environmental compartments could be prolonged if conditions are not favorable for microbial activity.

Ddab in Advanced Analytical and Characterization Research

Spectroscopic Techniques for DDAB Analysis (e.g., UV-Vis, NMR, ATR-FTIR)

Spectroscopic methods are fundamental in elucidating the structural and dynamic properties of DDAB assemblies.

UV-Visible (UV-Vis) Spectroscopy is often used to monitor the formation and stability of DDAB-containing systems, such as layer-by-layer films. For instance, the assembly of DDAB with proteins like hemoglobin can be tracked by observing the characteristic Soret band of the protein, confirming its incorporation into the film structure. nih.gov Studies have shown that the UV-Vis spectra of these films indicate that the protein largely retains its native structure within the DDAB matrix. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insights into the molecular structure and dynamics of DDAB in different phases. Multinuclear NMR studies, including 1H, 13C, 14N, and 81Br NMR, have been instrumental in investigating the phase diagrams of DDAB in water. acs.orgnih.gov These studies reveal information about the order parameters of water molecules at the surfactant interface and the role of counterion dissociation in structural transitions. acs.org For example, 1H-NMR and 13C-NMR have been used to confirm the structure of synthesized DDAB. researchgate.net

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy is a powerful technique for probing the molecular vibrations and interactions within DDAB films and vesicles. nih.govresearchgate.net It can confirm the formation of specific structures and the retention of the native conformation of biomolecules entrapped within DDAB films. nih.gov For example, the analysis of DDAB films with entrapped catalase showed that the enzyme's heme environment was similar to its native state. nih.gov ATR-FTIR is also valuable for studying the interactions between DDAB and other components in a formulation, providing information on hydrogen bonding and conformational changes. researchgate.net

Spectroscopic Technique Information Obtained for DDAB Typical Application
UV-Vis Spectroscopy Confirmation of DDAB assembly with chromophoric molecules (e.g., proteins). nih.govMonitoring the layer-by-layer assembly of DDAB films. nih.gov
NMR Spectroscopy Detailed molecular structure, phase behavior, and dynamics of DDAB assemblies. acs.orgnih.govInvestigating phase transitions and molecular interactions in DDAB/water systems. acs.org
ATR-FTIR Spectroscopy Molecular vibrations, functional group interactions, and conformational information of DDAB and entrapped molecules. nih.govresearchgate.netnih.govCharacterizing the structure of DDAB films and vesicles and the integrity of incorporated biomolecules. researchgate.netnih.gov

Microscopic Imaging for Morphological Studies (e.g., TEM, SEM, CLSM)

Microscopic techniques are indispensable for visualizing the morphology and structure of DDAB-based assemblies.

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the nanoscale structures formed by DDAB. It is particularly useful for observing the size, shape, and lamellarity of DDAB vesicles and liposomes.

Scanning Electron Microscopy (SEM) provides information about the surface morphology of DDAB films and other solid-state assemblies. researchgate.net SEM images can reveal the uniformity, density, and presence of any defects in films prepared with DDAB, which is crucial for applications in coatings and sensors. researchgate.net

Confocal Laser Scanning Microscopy (CLSM) is employed to study the three-dimensional structure and distribution of fluorescently labeled components within DDAB-based systems. This technique is valuable for understanding the encapsulation and release of substances from DDAB vesicles.

Calorimetric and Thermodynamic Studies of DDAB Interactions

Calorimetric techniques provide quantitative data on the energetic changes associated with the formation and interactions of DDAB assemblies.

Differential Scanning Calorimetry (DSC) is a key method for studying the phase transitions of DDAB vesicles and liquid crystals. nih.govlinseis.comyoutube.com DSC thermograms can determine the gel-to-liquid crystalline phase transition temperature (Tm) of DDAB dispersions. nih.govcaltech.edu Research has shown that the Tm is influenced by factors such as the method of vesicle preparation (e.g., sonication, extrusion), concentration, and the nature of the counterion. nih.gov For instance, DODAC (dioctadecyldimethylammonium chloride) consistently shows a higher Tm than DODAB, and different preparation methods can shift the Tm. nih.gov

Isothermal Titration Calorimetry (ITC) is used to directly measure the heat changes upon the binding of molecules to DDAB assemblies. This allows for the determination of thermodynamic parameters such as binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Calorimetric Technique Key Parameters Measured Application in DDAB Research
Differential Scanning Calorimetry (DSC) Phase transition temperature (Tm), Enthalpy of transition (ΔH)Studying the thermotropic phase behavior of DDAB vesicles and the influence of preparation methods and counterions. nih.govcaltech.edu
Isothermal Titration Calorimetry (ITC) Binding affinity (Ka), Enthalpy change (ΔH), Stoichiometry (n)Quantifying the thermodynamics of DDAB interactions with biomolecules and other compounds.

Electrochemical Methods for DDAB Behavior Assessment

Electrochemical techniques are employed to investigate the interfacial behavior of DDAB films and their interactions with redox-active species.

Cyclic Voltammetry (CV) is used to study the electrochemical properties of DDAB films and the electron transfer processes of molecules incorporated within them. researchgate.netresearchgate.netyoutube.com For example, in DDAB films containing hemoglobin, CV can reveal the characteristic redox peaks of the heme Fe(III)/Fe(II) couple, indicating that the protein remains electroactive. nih.gov The formal potential of these redox couples can be pH-dependent, providing insights into the proton-coupled electron transfer reactions. nih.gov The diffusion coefficient of DDAB has also been determined using the Randles-Sevcik equation in cyclic voltammetry studies. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique for characterizing the properties of DDAB films at interfaces. abechem.comyoutube.comnih.gov By analyzing the impedance spectra, information about the film's resistance, capacitance, and charge transfer kinetics can be obtained. EIS is particularly useful for monitoring the formation and stability of DDAB-based coatings and their interactions with the underlying substrate.

Electrochemical Method Information Provided Example of Use with DDAB
Cyclic Voltammetry (CV) Redox behavior, electron transfer kinetics, diffusion coefficient. researchgate.netresearchgate.netyoutube.comresearchgate.netCharacterizing the electrochemical activity of proteins within DDAB films and studying DDAB's reduction mechanism. nih.govresearchgate.net
Electrochemical Impedance Spectroscopy (EIS) Film resistance, capacitance, interfacial properties. abechem.comyoutube.comnih.govAssessing the integrity and properties of DDAB-based coatings on electrode surfaces.

Quantification Methods for Residual DDAB in Formulations

Accurate quantification of residual DDAB is crucial in various applications to ensure product quality and safety.

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the determination of DDAB in various matrices. nih.govnih.gov HPLC methods, often coupled with mass spectrometry (HPLC-MS), provide high sensitivity and specificity for quantifying DDAC (didecyldimethylammonium chloride), a close analog of DDAB. google.comanalytice.com These methods can achieve low limits of detection (LOD) and quantification (LOQ), making them suitable for trace analysis. google.comekb.eg For instance, an HPLC-MS method for DDAC demonstrated significantly better sensitivity than HPLC-UV, with the ability to detect concentrations in the ppb range. google.com Sample preparation for HPLC analysis typically involves extraction with a suitable solvent like acetonitrile. ekb.egepa.gov

Gas-Liquid Chromatography (GLC) has also been reported for the analysis of DDAB, providing a means to determine the purity and content of the main substance in a product. google.com

Quantification Method Key Features Reported Application
High-Performance Liquid Chromatography (HPLC) High sensitivity and specificity, especially when coupled with MS. nih.govnih.govgoogle.comanalytice.comekb.egDetermination of residual DDAC in agricultural products and purity analysis of DDAC preservatives. google.comekb.eg
Gas-Liquid Chromatography (GLC) Suitable for purity assessment. google.comAnalysis of the main substance content in synthesized DDAB. google.com

Advanced Research on Toxicological Mechanisms and Immunological Responses

Cellular Toxicity Mechanisms of Didecyldimethylammonium Bromide

This compound (DDAB) is a quaternary ammonium (B1175870) compound that exhibits significant biological activity. Its cellular toxicity is a subject of detailed investigation, particularly concerning its application as a delivery system into mammalian cells and its inherent cytotoxic effects. nih.gov

One of the primary mechanisms of DDAB's toxicity is its ability to disrupt cell membranes. Research indicates that DDAB can induce cytotoxic pore formation in the cell membrane. nih.gov This disruption leads to a cascade of events, including the leakage of intracellular components, which ultimately results in cell death. nih.gov Studies on disinfectants containing DDAB have shown that it can significantly alter bacterial morphology, decrease membrane fluidity, and increase outer membrane permeabilization. nih.gov This leads to the rapid leakage of ions like K⁺ and Mg²⁺, as well as ATP and proteins, from the cell. nih.gov Furthermore, DDAB has been shown to trigger caspase-3-mediated apoptosis through the extrinsic caspase-8 pathway. nih.gov

Research has demonstrated that this compound is a potent inducer of cell death across a variety of tumor cell lines. nih.gov However, the sensitivity to DDAB is not uniform across all cell types. A notable study revealed that leukemia cells (HL-60 and U937) and neuroblastoma cells (Neuro2a) exhibit greater sensitivity to DDAB when compared to carcinoma cells, such as the liver carcinoma cell line HepG2 and the intestinal epithelial cell line Caco-2. nih.gov In HL-60 leukemia cells, treatment with DDAB resulted in a very high percentage of apoptotic cells with fragmented DNA (99.6%) and significant activation of caspase-3. nih.gov This highlights a differential cytotoxic impact dependent on the cell lineage.

Table 1: Differential Sensitivity of Tumor Cell Lines to this compound

Cell Line Category Cell Line Examples Sensitivity to DDAB
Leukemia Cells HL-60, U937 More Sensitive
Neuroblastoma Cells Neuro2a More Sensitive
Carcinoma Cells HepG2, Caco-2 Less Sensitive

Data sourced from a study on DDAB-induced apoptosis. nih.gov

As a cationic surfactant, the positive charge of this compound is fundamental to its cytotoxic mechanism. This positive charge facilitates electrostatic interactions with the predominantly negatively charged surfaces of cell membranes. nih.gov This interaction is a critical first step in its toxic action, leading to the disruption of the membrane's structural integrity. nih.govnih.gov The binding can cause the formation of pores in the cell membrane, leading to a loss of cellular contents and initiating apoptotic pathways. nih.gov The ability of cationic lipids like DDAB to interact with and destabilize membranes is a key factor in their biological effects. nih.gov

Immunotoxicological Effects and Hypersensitivity Responses

Beyond its direct cellular toxicity, DDAB is recognized as an immune sensitizer (B1316253) and irritant, capable of provoking complex hypersensitivity responses upon exposure. nih.gov

Dermal application of DDAB has been shown to induce significant irritancy. nih.gov In murine models, topical application of DDAB at concentrations ranging from 0.0625% to 2% resulted in significant, dose-dependent ear swelling. nih.gov This inflammatory response is an indicator of its irritant potential and its ability to cause localized cellular damage, which is a crucial event for initiating an immune response in the skin. nih.gov

Evidence strongly suggests that DDAB can induce a T-cell-mediated hypersensitivity response. nih.gov Following dermal exposure in animal models, dose-responsive increases in the cellularity of draining lymph nodes were observed. nih.gov Phenotypic analysis of these lymph nodes revealed significant increases in the absolute numbers of several immune cells, as detailed in the table below. nih.gov Notably, the activation of CD4+ and CD8+ T-cells was particularly observed after four days of DDAB exposure, supporting the involvement of a T-cell-driven immune reaction. nih.gov

Table 2: Changes in Draining Lymph Node (DLN) Immune Cell Populations After Dermal DDAB Exposure

Immune Cell Type Observation after 4 and 14 Days of Exposure
B-cells Significant, dose-responsive increase in absolute number. nih.gov
CD4+ T-cells Significant, dose-responsive increase in absolute number. nih.gov
CD8+ T-cells Significant, dose-responsive increase in absolute number. nih.gov
Dendritic cells Significant, dose-responsive increase in absolute number. nih.gov

Findings are based on phenotypic analyses in a murine model. nih.gov

In addition to T-cell responses, prolonged exposure to DDAB can lead to the development of IgE-mediated immune responses, which are characteristic of a different type of hypersensitivity. nih.gov While increased IgE levels were not detected after a short, four-day dermal application, a 14-day exposure period resulted in an increased production of IgE. nih.gov This was confirmed by both the analysis of IgE-positive B-cells in the draining lymph nodes and the measurement of total IgE levels in the serum. nih.gov This later onset of IgE production suggests that the duration of exposure to DDAB is a critical factor in determining the type of hypersensitivity response that develops. nih.gov Furthermore, significant increases in the gene expression of Il-4 and Il-10 in the draining lymph nodes were observed, which are cytokines associated with promoting IgE responses. nih.gov

Modulation of Cytokine and Signaling Molecule Expression

This compound (DDAB) has been shown to modulate immune responses by influencing the expression of various cytokines and signaling molecules. Research involving dermal application of DDAB in murine models has provided specific insights into these immunomodulatory effects.

Studies have demonstrated that dermal exposure to DDAB can trigger hypersensitivity responses. canada.ca Following both 4 and 14 days of dermal application, significant increases in the gene expression of Interleukin-4 (Il-4), Interleukin-10 (Il-10), and OX40 ligand (ox40l) were observed in the draining lymph nodes (DLNs). canada.ca In the skin at the exposure site (ear), a significant increase in the expression of thymic stromal lymphopoietin (tslp) was also noted. canada.ca

The exposure to DDAB also resulted in dose-dependent increases in the cellularity of DLNs. canada.ca Phenotypic analysis of these nodes revealed significant and dose-responsive increases in the absolute numbers of several key immune cells, including B-cells, CD4+ T-cells, CD8+ T-cells, and dendritic cells, after both 4 and 14 days of exposure. canada.ca While activation of B-cells and dendritic cells was sustained, increased activation of CD4+ and CD8+ T-cells was only observed after the initial 4 days of DDAB exposure. canada.ca Furthermore, prolonged exposure (14 days) led to an increase in total serum IgE levels and the number of IgE+ B-cells in the DLNs, which was not seen after only 4 days of exposure. canada.ca

Table 1: Effects of Dermal DDAB Exposure on Immune Markers

Marker Type Marker Name Location Observed Effect Citation
Cytokine (Gene Expression)Il-4Draining Lymph NodesIncreased canada.ca
Cytokine (Gene Expression)Il-10Draining Lymph NodesIncreased canada.ca
Cytokine (Gene Expression)tslpEar (Skin)Increased canada.ca
Signaling Moleculeox40lDraining Lymph NodesIncreased canada.ca
Immune Cell PopulationB-cellsDraining Lymph NodesIncreased Number & Activation canada.ca
Immune Cell PopulationCD4+ T-cellsDraining Lymph NodesIncreased Number canada.ca
Immune Cell PopulationCD8+ T-cellsDraining Lymph NodesIncreased Number canada.ca
Immune Cell PopulationDendritic CellsDraining Lymph NodesIncreased Number & Activation canada.ca
AntibodyTotal Serum IgESerumIncreased (after 14 days) canada.ca

Reproductive and Developmental Toxicity Research

While the broader class of quaternary ammonium compounds (QACs) has come under scrutiny for potential reproductive and developmental effects, specific research focused solely on this compound (DDAB) is limited in the available scientific literature. fishersci.comnih.gov Studies are more readily available for its chloride counterpart, Didecyldimethylammonium chloride (DDAC). For instance, two-generation reproduction studies in rats and prenatal developmental toxicity studies in rats and rabbits have been conducted on DDAC. nih.govnih.gov These studies on DDAC indicated no teratogenic effects, although some maternal and developmental toxicities, such as decreased fetal body weights, were observed at high dose levels. nih.govnih.gov Concerns about the potential for QACs to affect fertility have been raised, highlighting a need for further research on the health effects of this class of compounds. nih.gov However, dedicated reproductive and developmental toxicity studies for DDAB are not extensively documented in publicly accessible research. fishersci.com

Neurotoxicity and Mutagenicity Studies

Neurotoxicity

Specific regulatory studies focused on the neurotoxicity of this compound were not identified in the reviewed literature. Acute oral toxicity studies in poultry have noted general toxic signs such as depression and anorexia at high doses, but these are not outcomes of a formal neurotoxicity assessment. nih.gov Regulatory assessments for the related compound, Didecyldimethylammonium chloride (DDAC), have suggested a lack of evidence for neurotoxic effects. nih.gov

Mutagenicity

The genotoxic potential of this compound has been investigated in several assays with varying results. nih.govpsu.edu In bacterial reverse mutation assays (Salmonella/microsome test) using strains TA 98, TA 100, and TA 102, DDAB produced consistently negative results, indicating it is not mutagenic in these bacterial systems. nih.govpsu.edu

However, in assays using eukaryotic cells, evidence of genotoxicity has been found. nih.govpsu.edu In the single-cell gel electrophoresis (SCGE or Comet) assay with primary rat hepatocytes, DDAB induced significant DNA migration at concentrations as low as 0.3 mg/L, indicating DNA damage. nih.govpsu.edu Furthermore, in micronucleus (MN) assays, DDAB led to a significant increase in micronuclei formation in cultured human peripheral lymphocytes at a concentration of 1.0 mg/L. nih.govpsu.edu It also caused a significant induction of micronuclei in the root tip cells of the plant Vicia faba. nih.govpsu.edu These findings suggest that while DDAB may not be a bacterial mutagen, it can induce genotoxic effects in mammalian and plant cells at environmentally relevant concentrations. nih.govpsu.edu

Table 2: Summary of this compound Genotoxicity Studies

Assay Type Test System Result Lowest Effective Concentration Citation
Bacterial Reverse MutationSalmonella typhimurium (TA98, TA100, TA102)NegativeNot Applicable nih.govpsu.edu
Single-Cell Gel Electrophoresis (SCGE)Primary Rat HepatocytesPositive0.3 mg/L nih.govpsu.edu
Micronucleus (MN) TestHuman Peripheral LymphocytesPositive1.0 mg/L nih.govpsu.edu
Micronucleus (MN) TestVicia faba (root tip cells)Positive1.0 mg/L nih.govpsu.edu

Emerging Research Directions and Future Perspectives for Ddab

DDAB in Green Chemistry Applications

Green chemistry principles emphasize the development of chemical products and processes that minimize the use and generation of hazardous substances. youtube.comchemalliance.org DDAB is being investigated for its potential role in greener applications, primarily as a disinfectant and in the synthesis of nanomaterials.

As a disinfectant, DDAB is noted for its broad-spectrum activity against bacteria and fungi. nih.gov Its effectiveness as a disinfectant in agricultural and hospital settings is well-documented. nih.govnih.gov The use of effective disinfectants like DDAB can contribute to green chemistry by preventing the spread of disease and reducing the need for more aggressive and potentially more harmful chemical treatments. youtube.com

In the realm of materials science, DDAB has been employed as a surfactant or co-surfactant in the synthesis of various nanomaterials, such as gold nanoclusters and nanocubes, and multilamellar vesicular silica (B1680970). sigmaaldrich.com The use of surfactants like DDAB can influence the size, shape, and properties of the resulting nanoparticles, offering a pathway to more controlled and efficient synthesis processes, a key goal of green chemistry.

Novel Combinatorial Approaches for Enhanced Efficacy

To broaden its spectrum of activity and enhance its effectiveness, researchers are exploring the use of DDAB in combination with other agents. These combinatorial approaches are showing promise in various applications, from antimicrobial treatments to drug delivery systems.

One area of significant interest is the combination of DDAB with other antimicrobial compounds to achieve synergistic effects. Studies have shown that combining DDAB with other agents can lead to a more potent antimicrobial effect than either substance used alone. This approach can help to reduce the required concentrations of active agents, potentially minimizing side effects and the development of resistance.

In the field of drug delivery, DDAB is being used to stabilize nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). nih.gov These DDAB-stabilized nanoparticles can encapsulate drugs, protecting them from degradation and facilitating their transport across biological membranes. nih.gov The positive charge imparted by DDAB can enhance the interaction of these nanoparticles with negatively charged cell membranes, improving cellular uptake. nih.gov To improve stability in physiological conditions, these nanoparticles have been further modified with polyethylene (B3416737) glycol (PEG) or polyvinyl alcohol (PVA). nih.gov

Another innovative approach involves the use of DDAB to anchor gold nanoparticles (AuNPs) onto the surface of liposomes. nih.gov This combination has been shown to enhance the release of encapsulated drugs, with the potential for triggered release systems in targeted drug delivery. nih.gov

The following table summarizes the enhanced efficacy of DDAB in a combinatorial approach for inactivating Salmonella infantis (SI) and E. coli.

OrganismDDAB Concentration (ppm)ConditionInactivation Time
S. infantis500, 250, 125Without organic material5 seconds
S. infantis500With 5% organic material5 seconds
S. infantis250With 5% organic material1 minute
S. infantis125With 5% organic material1 minute
E. coli500, 250, 125Without organic material5 seconds
E. coli500With 5% organic material5 seconds
E. coli250With 5% organic material30 seconds
E. coli125With 5% organic material5 minutes

Table 1: This interactive table presents data on the bactericidal efficacy of DDAB against S. infantis and E. coli at room temperature, both with and without the presence of organic material. The data is sourced from a 2018 study on the effect of DDAB on bacterial and viral decontamination. nih.gov

Computational Modeling and Simulation of DDAB Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools for understanding the behavior of molecules at the atomic level. nih.govyoutube.com These techniques are increasingly being applied to study the interactions of DDAB with various systems, providing insights that can guide the design of new applications.

MD simulations have been used to investigate the interaction of DDAB with lipid membranes. nih.gov These studies can reveal how DDAB molecules insert into and affect the structure and properties of the membrane, which is crucial for understanding its antimicrobial mechanism and its role in drug delivery. nih.gov For instance, simulations can shed light on how DDAB disrupts bacterial cell membranes, leading to cell death.

Computational methods are also employed to study the formation of vesicles and other self-assembled structures of DDAB in solution. acs.org These models can help predict the phase behavior of DDAB-water systems and understand the transition between different structures, such as vesicles and lamellar liquid crystals. acs.org

Furthermore, computational approaches are used to investigate the binding of DDAB to other molecules, such as cyclodextrins. acs.org These studies can determine the binding constants and elucidate the structure of the resulting complexes, which is important for applications in areas like drug formulation and delivery. acs.org

DDAB in Bio-Sensing and Diagnostic Research

The unique properties of DDAB are also being explored in the development of biosensors and diagnostic tools. nih.govmdpi.com Electrochemical biosensors, in particular, have garnered attention for their potential in the rapid and sensitive detection of various analytes. nih.govnih.govnih.govyoutube.comyoutube.com

DDAB can be used to modify electrode surfaces in electrochemical biosensors. nih.gov The cationic nature of DDAB can facilitate the immobilization of negatively charged biomolecules, such as DNA, onto the electrode surface. mdpi.com This is a critical step in the development of DNA-based biosensors for the detection of specific gene sequences or for studying DNA-drug interactions. mdpi.comnih.gov

In the context of diagnostics, DDAB-based systems could potentially be used for the detection of various disease markers. mdpi.com For example, research is ongoing into the development of biosensors for detecting pathogens or specific proteins associated with diseases. mdpi.comveterinaryworld.orgnih.gov The ability of DDAB to interact with and disrupt microbial membranes could also be harnessed in novel diagnostic assays. veterinaryworld.orgnih.gov

Exploration of DDAB in New Industrial and Biomedical Applications

Beyond its established uses, researchers are actively exploring new industrial and biomedical applications for DDAB. Its properties as a surfactant, disinfectant, and membrane-active agent make it a versatile compound with potential in a range of fields. nih.govsigmaaldrich.com

In materials science, DDAB is being investigated for its use in the synthesis of novel materials with specific properties. sciencedaily.com For example, it can be used as a template or structure-directing agent in the formation of porous materials or nanomaterials with controlled morphologies. sigmaaldrich.com DDAB has also been used to modify the surface of materials like calcium montmorillonite (B579905) to create thermally stable organoclays. sigmaaldrich.com

A novel application of a related compound, didecyldimethylammonium chloride (DDAC), is in the development of nano-anti-collapsing agents for deepwater drilling. mdpi.comwikipedia.org In this application, DDAC is grafted onto nano-silica to create a hydrophobic shell, which helps to stabilize the drilling fluid and prevent the collapse of the wellbore. mdpi.com

In the biomedical field, the potential of DDAB in drug delivery continues to be a major focus. nih.gov Research is aimed at developing more sophisticated DDAB-based nanoparticle systems for targeted and controlled drug release. nih.govnih.gov The ability of DDAB to enhance the cellular uptake of drugs makes it an attractive component for the development of more effective therapies for a variety of diseases. nih.gov

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess the antibacterial efficacy of DDAB against Gram-positive vs. Gram-negative bacteria?

  • Methodological Answer : Use standardized broth microdilution assays to determine minimum inhibitory concentrations (MICs) against representative strains (e.g., Staphylococcus aureus for Gram-positive and Pseudomonas aeruginosa for Gram-negative). Include controls for solvent effects (e.g., pharmaceutical deep eutectic solvents (PDESs) as carriers) to evaluate formulation-dependent activity. Evidence suggests DDAB-PDES formulations exhibit stronger activity against Gram-positive bacteria due to differences in cell wall structure .

Q. What experimental approaches are recommended to study DDAB's interaction with biomolecules like proteins?

  • Methodological Answer : Employ a multi-step NMR protocol:

Perform 1D line broadening experiments to detect non-specific binding.

Use 2D 1H^1H-15N^15N HSQC NMR to identify specific binding sites via chemical shift perturbations (CSPs).

Validate binding modes with molecular docking (e.g., AutoDock). For example, DDAB binds Salmonella PrgI protein at a bifurcation site between two helices, confirmed by CSP mapping .

Q. How can researchers evaluate the stability of DDAB in surfactant mixtures or colloidal systems?

  • Methodological Answer : Conduct conductometric measurements to determine critical micelle concentrations (CMCs) in binary surfactant systems (e.g., with tetradecyltrimethylammonium bromide). Thermodynamic parameters (e.g., Gibbs free energy) derived from temperature-dependent CMC data provide insights into micelle formation mechanisms .

Advanced Research Questions

Q. How to resolve contradictory data in NMR-based binding studies (e.g., non-specific vs. specific interactions)?

  • Methodological Answer : Cross-validate results using complementary techniques:

  • 1D NMR : Detects line broadening indicative of non-specific aggregation.
  • 2D HSQC : Identifies specific residues affected by binding.
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics. For DDAB, 1D NMR may show minimal changes (non-specific), while 2D HSQC reveals residue-specific perturbations (specific binding) .

Q. What strategies mitigate microbial resistance to DDAB in long-term applications?

  • Methodological Answer : Investigate adaptive mechanisms (e.g., efflux pump upregulation) via transcriptomic analysis of resistant strains. Combine DDAB with potentiators like slightly acidic electrolyzed water (SAEW) to disrupt biofilms, as shown in S. aureus and P. aeruginosa models .

Q. How does DDAB's molecular structure influence its interaction with cyclodextrins (CDs) in host-guest systems?

  • Methodological Answer : Use potentiometry with ion-selective electrodes to measure binding constants (K1K_1, K2K_2) for DDAB-α-CD complexes. Structural analysis (e.g., 1H^1H NMR chemical shifts) confirms that DDAB's dual alkyl chains independently bind α-CD cavities, with K2K1/4K_2 \approx K_1/4 due to steric effects .

Q. What advanced techniques characterize DDAB's role in electrocatalysis at organic-metal interfaces?

  • Methodological Answer : Employ chronoamperometry (CA) on functionalized electrodes (e.g., oxide-derived Cu) with 1H^1H NMR to track DDAB adsorption/desorption. For example, post-CA rinses analyzed via NMR reveal intact DDAB structures on electrode surfaces, indicating stability under electrochemical conditions .

Data Contradiction Analysis

Q. Why do some studies report DDAB as a non-specific binder despite structural evidence of specific interactions?

  • Resolution : Non-specific binding may dominate at high concentrations or in systems with competing surfactants. Use titration-based NMR (e.g., incremental DDAB addition) to distinguish low-affinity (non-specific) vs. high-affinity (specific) binding. AutoDock simulations can further validate site-specific docking conformations .

Key Research Findings Table

Property/Interaction Key Finding Reference
Antibacterial ActivityPDES-DDAB formulations show 2–4x lower MICs for Gram-positive vs. Gram-negative
Protein Binding SpecificityResidues S6, K15, and F68 of PrgI critical for DDAB binding
Cyclodextrin ComplexationK1=2k1K_1 = 2k_1, K2=K1/4K_2 = K_1/4 for α-CD due to independent chain binding
Micelle ThermodynamicsΔG° = −28.5 kJ/mol for DDAB-tetradecyltrimethylammonium bromide mixtures

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.